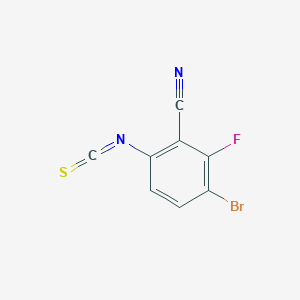
UDP-GlcNAz
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine diphosphate N-azidoacetylglucosamine (UDP-GlcNAz) is a nucleotide sugar derivative used in various biochemical and molecular biology applications. It is a modified form of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), where an azido group replaces the acetyl group. This modification allows this compound to be used in bioorthogonal chemistry, particularly in click chemistry reactions, making it a valuable tool for studying glycosylation and other cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of UDP-GlcNAz typically involves the chemical modification of UDP-GlcNAc. One common method includes the use of azidoacetyl chloride to introduce the azido group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the substitution reaction. The process can be summarized as follows:
Starting Material: UDP-GlcNAc
Reagent: Azidoacetyl chloride
Solvent: Organic solvent (e.g., dichloromethane)
Catalyst: Base (e.g., triethylamine)
Reaction Conditions: Room temperature, under an inert atmosphere
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity. The process may involve continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
UDP-GlcNAz undergoes various chemical reactions, including:
Click Chemistry: The azido group in this compound allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Click Chemistry: Copper sulfate and sodium ascorbate are commonly used as catalysts in CuAAC reactions.
Substitution Reactions: Various nucleophiles can be used to replace the azido group, depending on the desired product.
Major Products
The major products formed from these reactions include triazole-linked conjugates and substituted derivatives of this compound, which can be used for further biochemical studies.
Applications De Recherche Scientifique
UDP-GlcNAz has a wide range of applications in scientific research:
Chemistry: Used in bioorthogonal chemistry for labeling and detecting biomolecules.
Biology: Employed in studying glycosylation processes and protein modifications.
Medicine: Utilized in developing diagnostic tools and therapeutic agents.
Industry: Applied in the production of glycoproteins and other biotechnological products.
Mécanisme D'action
UDP-GlcNAz exerts its effects through its incorporation into glycan structures by glycosyltransferases. The azido group allows for subsequent bioorthogonal reactions, enabling the labeling and detection of glycosylated molecules. The molecular targets include various glycoproteins and glycolipids, and the pathways involved are primarily related to glycosylation and cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
UDP-GlcNAc: The parent compound of UDP-GlcNAz, used in glycosylation.
UDP-GalNAz: A similar azido-modified nucleotide sugar used in glycosylation studies.
CMP-SiaNAz: A cytidine monophosphate derivative used in sialylation studies.
Uniqueness
This compound is unique due to its azido group, which allows for bioorthogonal click chemistry reactions. This makes it particularly useful for labeling and detecting glycosylated molecules in complex biological systems.
Propriétés
Formule moléculaire |
C17H24N6Na2O17P2 |
|---|---|
Poids moléculaire |
692.3 g/mol |
Nom IUPAC |
disodium;[3-[(2-azidoacetyl)amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C17H26N6O17P2.2Na/c18-22-19-3-9(26)20-10-13(29)11(27)6(4-24)38-16(10)39-42(34,35)40-41(32,33)36-5-7-12(28)14(30)15(37-7)23-2-1-8(25)21-17(23)31;;/h1-2,6-7,10-16,24,27-30H,3-5H2,(H,20,26)(H,32,33)(H,34,35)(H,21,25,31);;/q;2*+1/p-2 |
Clé InChI |
XGTPLFSPWJKVQB-UHFFFAOYSA-L |
SMILES canonique |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)NC(=O)CN=[N+]=[N-])O)O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


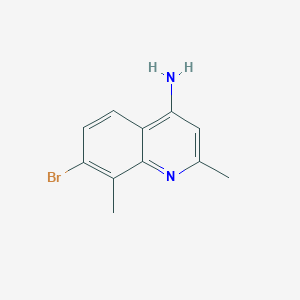
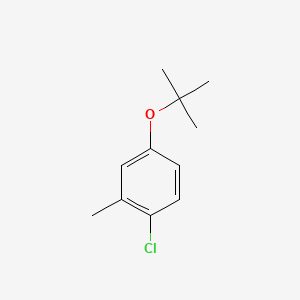

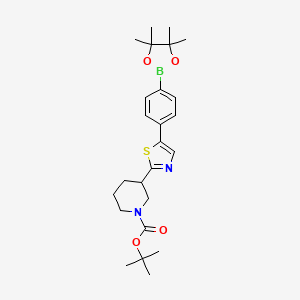
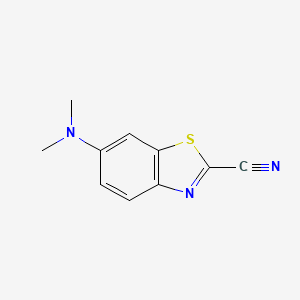
![2-[2-(2-Aminophenoxy)ethoxy]-4-nitroaniline](/img/structure/B13712855.png)
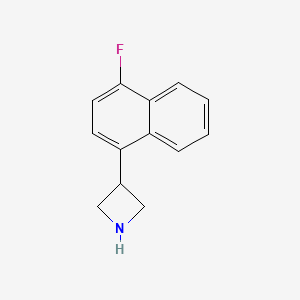


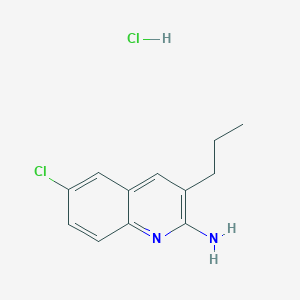

![4-(Cyclopropylmethyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B13712893.png)
